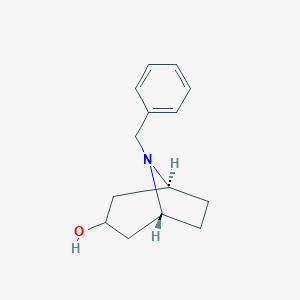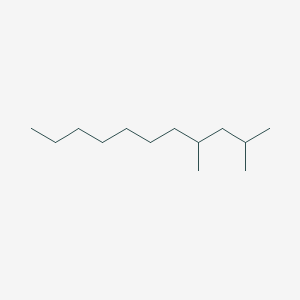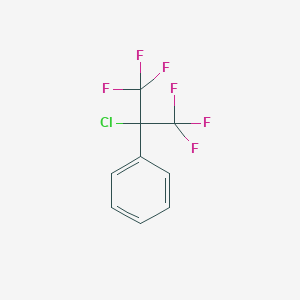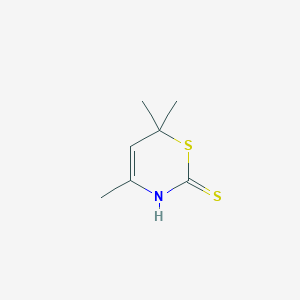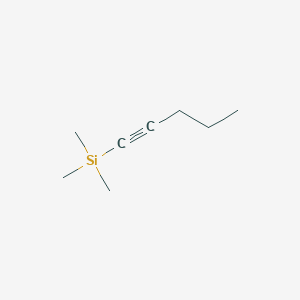![molecular formula C15H20 B102214 1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene CAS No. 18452-41-0](/img/structure/B102214.png)
1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene is an organic compound with a complex structure It consists of a benzene ring substituted with a 1,2-dimethyl-3-methylenecyclopentyl group and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene typically involves multiple steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of Methyl Groups: The methyl groups can be introduced via alkylation reactions using methyl halides in the presence of a strong base.
Attachment to Benzene Ring: The cyclopentyl ring is then attached to the benzene ring through a Friedel-Crafts alkylation reaction, using a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are carefully chosen to minimize costs and environmental impact.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting double bonds to single bonds.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, with reagents such as halogens or nitro groups, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogens (chlorine, bromine) with iron or aluminum chloride as catalysts.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated or nitrated benzene derivatives.
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, derivatives of this compound may be studied for their potential biological activity, including antimicrobial or anticancer properties.
Medicine
In medicine, this compound or its derivatives could be investigated for therapeutic applications, such as drug development for specific diseases.
Industry
In the industrial sector, this compound may be used in the production of specialty chemicals, polymers, or as an intermediate in the synthesis of other valuable compounds.
作用机制
The mechanism of action of 1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to changes in cellular pathways and biological responses.
相似化合物的比较
Similar Compounds
Benzene, 1-[(1R,2S)-1,2-dimethylcyclopentyl]-4-methyl-: Lacks the methylene group, resulting in different chemical properties.
Benzene, 1-[(1R,2S)-1,2-dimethyl-3-methylenecyclopentyl]-3-methyl-: The position of the methyl group on the benzene ring is different, affecting its reactivity.
Uniqueness
1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene is unique due to the presence of both the methylene group and the specific substitution pattern on the benzene ring. This combination of features imparts distinct chemical and physical properties, making it valuable for various applications.
属性
CAS 编号 |
18452-41-0 |
|---|---|
分子式 |
C15H20 |
分子量 |
200.32 g/mol |
IUPAC 名称 |
1-[(1R,2S)-1,2-dimethyl-3-methylidenecyclopentyl]-4-methylbenzene |
InChI |
InChI=1S/C15H20/c1-11-5-7-14(8-6-11)15(4)10-9-12(2)13(15)3/h5-8,13H,2,9-10H2,1,3-4H3/t13-,15+/m0/s1 |
InChI 键 |
HEVGGTGPGPKZHF-DZGCQCFKSA-N |
SMILES |
CC1C(=C)CCC1(C)C2=CC=C(C=C2)C |
手性 SMILES |
C[C@H]1C(=C)CC[C@@]1(C)C2=CC=C(C=C2)C |
规范 SMILES |
CC1C(=C)CCC1(C)C2=CC=C(C=C2)C |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)
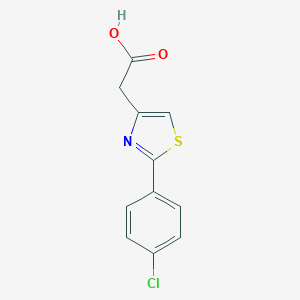

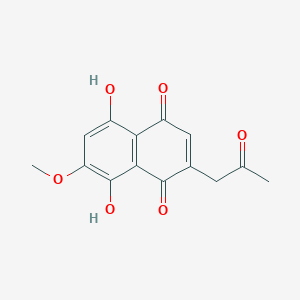
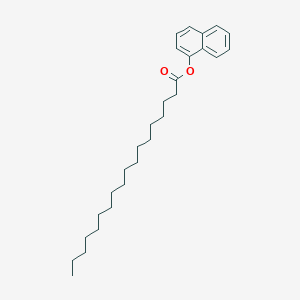


![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
